Ethyl 4-amino-2-bromobenzoate
Overview
Description
Ethyl 4-amino-2-bromobenzoate, also known as ethyl 2-amino-4-bromobenzoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of benzoic acid and has a molecular formula of C9H9BrNO2.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-2-bromobenzoate 4-amino-2-bromobenzoate is not fully understood, but it is believed to involve inhibition of various enzymes and receptors in the body. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to bind to the dopamine transporter, a protein that is involved in the regulation of dopamine levels in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 4-amino-2-bromobenzoate are complex and depend on the dose, route of administration, and duration of exposure. In general, this compound has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. It has also been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl 4-amino-2-bromobenzoate 4-amino-2-bromobenzoate in lab experiments is its high purity and stability. This compound can be easily synthesized in large quantities and can be stored for long periods of time without degradation. Another advantage is its versatility, as it can be used as a building block for the synthesis of various compounds.
One limitation of using this compound 4-amino-2-bromobenzoate in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity and genotoxicity in vitro, and its effects on human health are not fully understood. Therefore, caution should be exercised when handling this compound in the lab.
Future Directions
There are several future directions for research on Ethyl 4-amino-2-bromobenzoate 4-amino-2-bromobenzoate. One direction is the development of more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation. Another direction is the synthesis of new heterocyclic compounds based on this compound, with potential applications in drug discovery and agrochemicals. Finally, the development of new metal-organic frameworks based on this compound 4-amino-2-bromobenzoate could lead to the discovery of new materials with unique properties and applications.
Scientific Research Applications
Ethyl 4-amino-2-bromobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In organic synthesis, this compound 4-amino-2-bromobenzoate has been used as a building block for the synthesis of various heterocyclic compounds, such as pyrazoles, pyrimidines, and benzimidazoles. These compounds have potential applications in the development of new drugs and agrochemicals.
In materials science, this compound 4-amino-2-bromobenzoate has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have potential applications in gas storage, catalysis, and sensing.
properties
IUPAC Name |
ethyl 4-amino-2-bromobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHVMSGNHQCHBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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